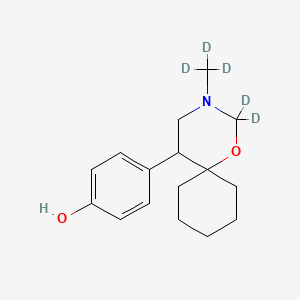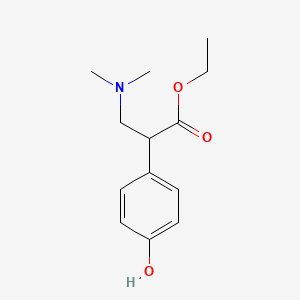
Vildagliptin-13C5,15N
Übersicht
Beschreibung
Vildagliptin-13C5,15N, also known as LAF237-13C5,15N or NVP-LAF 237-13C5,15N, is a 13C- and 15N-labeled version of Vildagliptin . Vildagliptin is a potent, stable, and selective dipeptidyl peptidase IV (DPP-IV) inhibitor with an IC50 of 3.5 nM in human Caco-2 cells . It possesses excellent oral bioavailability and potent antihyperglycemic activity .
Synthesis Analysis
The synthesis of Vildagliptin has been demonstrated using both conventional batch and flow technologies . The approach involves the in-line formation and instantaneous consumption of VR .
Molecular Structure Analysis
The molecular formula of Vildagliptin-13C5,15N is C1213C5H25N215NO2 . The molecular weight is 309.36 g/mol . The structure includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Chemical Reactions Analysis
Vildagliptin-13C5,15N is a stable isotope-labeled compound . Stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Physical And Chemical Properties Analysis
The exact mass and monoisotopic mass of Vildagliptin-13C5,15N are both 309.20848612 g/mol . It has a topological polar surface area of 76.4 Ų . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors .
Wissenschaftliche Forschungsanwendungen
Enhancing Oral Bioavailability
Vildagliptin-13C5,15N has been used in the development of sustained release silica nanoparticles. This approach aims to enhance the oral bioavailability of the drug . The nanoparticles were prepared by the sol–gel method and loaded with vildagliptin . This formulation has the potential to reduce the frequency of dosing and improve the oral bioavailability of vildagliptin .
Physicochemical Analysis
Vildagliptin-13C5,15N is used in the assessment of analysis methods for its estimation in substances, medicinal formulations, and biological media . These methods include chromatographic, spectrophotometric, electrochemical, and other analysis methods . This helps in developing new methods for analysis of medicinal formulations containing vildagliptin .
Treatment of Type 2 Diabetes Mellitus (T2DM)
Vildagliptin-13C5,15N is an oral agent which is a member of a new class of hypoglycemic drugs, dipeptidylpeptidase-4 (DPP-4) inhibitors . It is effective in controlling endocrine levels in both hypoglycemia and hyperglycemia and can be used as a single or combination therapy for the treatment of T2DM .
Incretin Effect Enhancement
Vildagliptin-13C5,15N is used in the inhibition of DPP-4, which increases the level and activity of incretins . This leads to an increase in the insulin:glucagon ratio, decreasing hepatic glucose production, which in turn leads to a decrease in the plasma glucose level .
Drug Delivery System Development
The use of Vildagliptin-13C5,15N in the development of drug delivery systems is another application. For instance, it has been used in the development of silica nanoparticles for sustained drug delivery .
Optimization of Drug Formulation
Vildagliptin-13C5,15N is used in the optimization of drug formulations. For example, a response surface methodology was used to optimize and detect the effects of independent variables such as the amount of silica and the amount of vildagliptin on dependent variables .
Wirkmechanismus
Target of Action
Vildagliptin-13C5,15N, also known as LAF237-13C5,15N, is a potent, stable, and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is a key enzyme involved in the degradation of glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are incretin hormones that promote insulin secretion and regulate blood glucose levels .
Mode of Action
By inhibiting DPP-4, Vildagliptin-13C5,15N prevents the degradation of GLP-1 and GIP, leading to elevated levels of these hormones . This results in increased insulin secretion and decreased glucagon release, thereby regulating blood glucose levels . The action of Vildagliptin-13C5,15N is glucose-dependent, meaning it stimulates insulin secretion only when blood glucose levels are elevated .
Biochemical Pathways
The primary biochemical pathway affected by Vildagliptin-13C5,15N is the incretin pathway. Incretin hormones, including GLP-1 and GIP, are released by the intestine in response to food intake and stimulate insulin secretion from pancreatic beta cells . By inhibiting DPP-4 and preventing the degradation of GLP-1 and GIP, Vildagliptin-13C5,15N enhances the insulinotropic effects of these hormones, leading to improved glycemic control .
Pharmacokinetics
Vildagliptin-13C5,15N is rapidly and well absorbed following oral administration, with an absolute bioavailability of 85% . It is minimally bound to plasma proteins (9.3%) and distributes extensively into extravascular spaces . The primary elimination pathway is hydrolysis by multiple tissues/organs, with renal clearance accounting for 33% of the total body clearance . Vildagliptin-13C5,15N has a low potential for drug interactions, as cytochrome P450 (CYP) enzymes are minimally involved in its metabolism .
Result of Action
The primary molecular effect of Vildagliptin-13C5,15N is the inhibition of DPP-4, leading to increased levels of GLP-1 and GIP . This results in enhanced insulin secretion and suppressed glucagon release, leading to improved glycemic control . At the cellular level, Vildagliptin-13C5,15N has been shown to inhibit pancreatic beta cell apoptosis, potentially contributing to its antihyperglycemic effects .
Action Environment
The action of Vildagliptin-13C5,15N can be influenced by various environmental factors. Additionally, the efficacy of Vildagliptin-13C5,15N can be influenced by the patient’s renal function, with increased exposure observed in subjects with varying degrees of renal impairment .
Zukünftige Richtungen
Vildagliptin-13C5,15N is primarily used for pharmaceutical analytical testing . The use of stable isotopes like 13C and 15N in drug molecules is gaining attention due to their potential to affect the pharmacokinetic and metabolic profiles of drugs . This could lead to new directions in drug development and testing .
Eigenschaften
IUPAC Name |
(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl](2,3,4,5-13C4,115N)azolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m0/s1/i1+1,2+1,3+1,9+1,14+1,20+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOKIDBDQMKNDQ-AXHOPKHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NCC(=O)[15N]4[13CH2][13CH2][13CH2][13C@H]4[13C]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678669 | |
| Record name | (2S)-1-[N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl](~13~C_4_,~15~N)pyrrolidine-2-(~13~C)carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vildagliptin-13C5,15N | |
CAS RN |
1044741-01-6 | |
| Record name | (2S)-1-[N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl](~13~C_4_,~15~N)pyrrolidine-2-(~13~C)carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



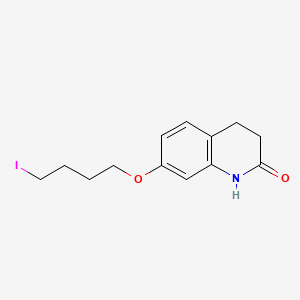

![1-(6-(1-Hydroxyallyl)benzo[d][1,3]dioxol-5-yl)-2-(trimethylsilyl)ethan-1-one](/img/structure/B584982.png)
![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8](/img/structure/B584983.png)
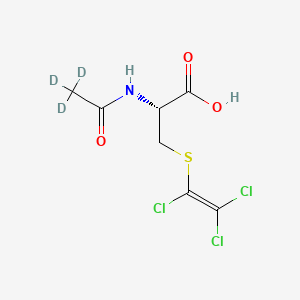
![4-Methoxy-3-formyl-2H-benzo[h]chromene](/img/structure/B584986.png)
![4-[2-[[2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]amino]ethyl]phenol](/img/structure/B584987.png)
![2-(6-Methylbenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B584989.png)
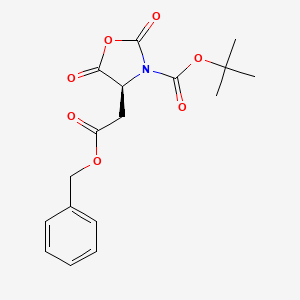

![N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine (Impurity)](/img/structure/B584998.png)
